
Silane, trimethyl(4-methylbenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(4-methylbenzoyl)- is an organosilicon compound with the molecular formula C11H16OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, trimethyl(4-methylbenzoyl)- can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
In industrial settings, the production of silane, trimethyl(4-methylbenzoyl)- often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different substituents.
Scientific Research Applications
Silane, trimethyl(4-methylbenzoyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used to modify surfaces for biological assays and immobilization of biomolecules.
Mechanism of Action
The mechanism of action of silane, trimethyl(4-methylbenzoyl)- involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions, where the compound acts as a precursor or intermediate. The molecular targets and pathways involved depend on the specific application, such as surface modification or polymerization .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the 4-methylbenzoyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group instead of the 4-methylbenzoyl group.
Uniqueness
Silane, trimethyl(4-methylbenzoyl)- is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and stability.
Properties
CAS No. |
68185-94-4 |
|---|---|
Molecular Formula |
C11H16OSi |
Molecular Weight |
192.33 g/mol |
IUPAC Name |
(4-methylphenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C11H16OSi/c1-9-5-7-10(8-6-9)11(12)13(2,3)4/h5-8H,1-4H3 |
InChI Key |
NHUCUMVBYJUDLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




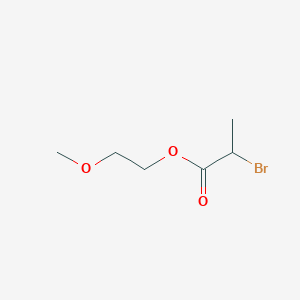
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
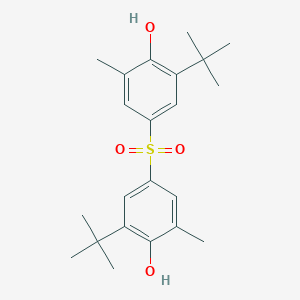
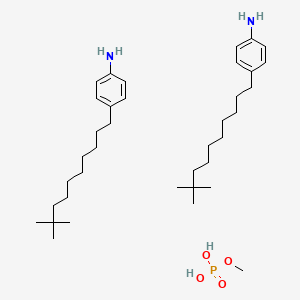
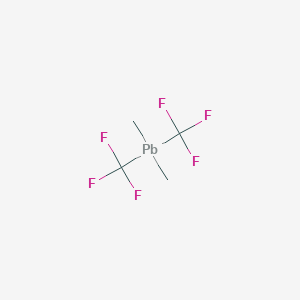
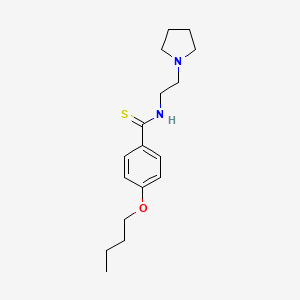
![2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt](/img/structure/B14479828.png)
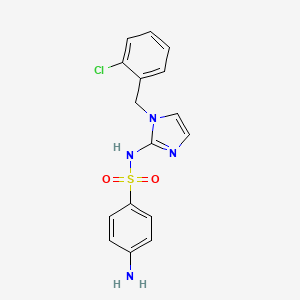
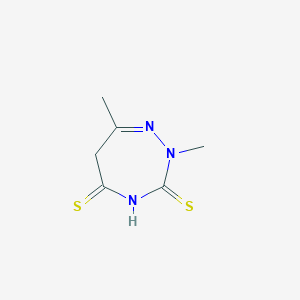
![[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B14479849.png)
![2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}](/img/structure/B14479857.png)
